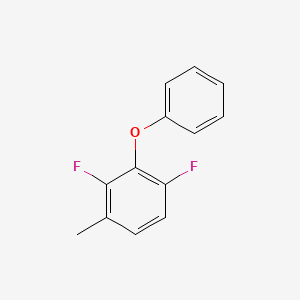
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is a chemical compound with a unique structure that includes a sulfur atom bonded to a 2-cyanophenyl group and five fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- typically involves the reaction of a 2-cyanophenyl derivative with a sulfur pentafluoride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and isolation, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and fluorine atoms into target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur and fluorine.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfur, (5-amino-2-cyanophenyl)pentafluoro-, (OC-6-21)-: Similar structure but with an amino group instead of a hydrogen atom.
Sulfur, pentafluoro(3-nitrophenyl)-, (OC-6-21)-: Contains a nitro group instead of a cyano group.
Uniqueness
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is unique due to its specific combination of a cyano group and five fluorine atoms bonded to sulfur. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1240256-89-6 |
|---|---|
Molekularformel |
C7H4F5NS |
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
2-(pentafluoro-λ6-sulfanyl)benzonitrile |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4H |
InChI-Schlüssel |
HZMOEVCJSPRORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)S(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)



![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)



